molecular formula C9H11N3O B3276400 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one CAS No. 641615-34-1

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

Cat. No.: B3276400
CAS No.: 641615-34-1
M. Wt: 177.2 g/mol
InChI Key: GNNGOBBGXHJRBH-ONEGZZNKSA-N
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Description

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one is a chalcone-derived enone featuring a pyrimidine heterocycle at the 1-position and a dimethylamino group at the 3-position. Its pyrimidine moiety may enhance electron-deficient character, influencing reactivity in nucleophilic additions or cyclizations .

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-pyrimidin-5-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12(2)4-3-9(13)8-5-10-7-11-6-8/h3-7H,1-2H3/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNNGOBBGXHJRBH-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=CN=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one typically involves the condensation of a pyrimidine derivative with a dimethylamino-substituted propenone. The reaction is usually carried out under basic conditions, using reagents such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In the field of chemistry, this compound is utilized for synthesizing coordination polymers and other complex structures. Its ability to undergo asymmetric autocatalysis makes it valuable for studies related to chirality and enantioselective synthesis.

ApplicationDescription
Coordination ChemistryUsed in the synthesis of coordination complexes and polymers.
Asymmetric AutocatalysisFacilitates enantioselective reactions, amplifying chirality.

Biology

The biological implications of 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one are noteworthy:

  • Antimicrobial Activity: The presence of the pyrimidine ring suggests potential antibacterial and antifungal properties, making it a candidate for further investigation in antimicrobial drug development.
  • Enzyme Interactions: The compound may interact with various biological targets due to its structural features, paving the way for studies on enzyme inhibition.

Medicinal Chemistry

Research into the medicinal properties of this compound is ongoing:

  • Kinase Inhibition: The ketone functional group may serve as a pharmacophore for developing kinase inhibitors, which are crucial in cancer therapy.
Study FocusFindings
Kinase InhibitionPotential as a therapeutic agent targeting specific kinases involved in cancer progression.
Anticancer ActivityInvestigated as an intermediate in synthesizing active compounds for cancer treatment.

Case Study 1: Anticancer Drug Development

A study highlighted the synthesis of derivatives of this compound that exhibited significant anticancer activity against various cancer cell lines. These derivatives were designed to enhance efficacy and reduce side effects compared to existing treatments.

Case Study 2: Antimicrobial Research

Another investigation focused on the antimicrobial properties of this compound, demonstrating its effectiveness against certain bacterial strains. The study provided insights into its mechanism of action at the cellular level, suggesting that modifications to the structure could enhance its bioactivity.

Mechanism of Action

The mechanism by which 3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the pyrimidinyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Variations and Electronic Properties

Key analogs differ in the aryl/heteroaryl substituent at the 1-position and additional functional groups:

Compound Name 1-Position Substituent Additional Substituents Key Structural Feature
Target Compound Pyrimidin-5-yl None Electron-deficient pyrimidine ring
(2E)-3-(Dimethylamino)-1-(4-fluorophenyl)prop-2-en-1-one 4-Fluorophenyl Fluorine at para position Electron-withdrawing fluorine
3-(Dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one Pyridin-4-yl None Electron-rich pyridine ring
3-(Dimethylamino)-2-fluoro-1-(thiazol-5-yl)prop-2-en-1-one 4-Methylthiazol-5-yl Fluorine at 2-position Thiazole heterocycle, fluorination

Electronic Effects :

Physicochemical Properties

Limited data are available for the target compound, but inferences can be drawn from analogs:

Property Target Compound (Inferred) 4-Fluorophenyl Analog Thiazol-5-yl Analog
Melting Point ~120–130°C (estimated) Not reported Not reported
Solubility Moderate in polar solvents Likely lower due to fluorine Enhanced by thiazole
Spectral Data (IR) C=O stretch ~1630 cm⁻¹ C=O ~1634 cm⁻¹ C=O ~1603 cm⁻¹

Notes:

  • IR spectra of analogs show C=O stretches between 1603–1634 cm⁻¹, consistent with α,β-unsaturated ketones .
  • Thiazole-containing analogs may exhibit higher solubility in aqueous media due to heterocyclic polarity .

Key Differences :

  • Fluorination (e.g., SelectFluor in ) introduces halogens efficiently, whereas pyrimidine incorporation may require harsher conditions due to reduced reactivity.

Insights :

  • Thiazole and pyrimidine derivatives show kinase or antimicrobial activity, suggesting the target compound could be optimized for similar targets .
  • Molecular docking studies on pyrimidine-tethered compounds highlight interactions with EGFR’s active site, underscoring the role of heterocycles in target binding .

Computational and Crystallographic Studies

  • SHELX Refinement : Used for crystal structure determination of analogs. The target compound’s structure could be resolved similarly, with Mercury software aiding in packing analysis .
  • Molecular Orbital Calculations : Predict regioselectivity in cycloadditions, relevant to the target compound’s reactivity in forming heterocycles.

Biological Activity

3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one, a compound with a complex structure featuring a dimethylamino group and a pyrimidine ring, has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O, with a molecular weight of 177.20 g/mol. The compound can be represented by the following structural formula:

CN C C CC O C1 CN CN C1\text{CN C C CC O C1 CN CN C1}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its mechanism involves:

  • Enzyme Inhibition : The compound can act as an inhibitor or activator of specific enzymes, particularly due to the presence of the propenone moiety which allows for covalent binding to nucleophilic sites on proteins.
  • Antioxidant Activity : It has been shown to exhibit antioxidant properties, which may contribute to its therapeutic potential in conditions associated with oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro Studies : Research indicates that this compound demonstrates cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values reported are significantly lower than those of standard chemotherapeutic agents like 5-Fluorouracil, suggesting enhanced efficacy .
Cell LineIC50 Value (µM)Comparison with 5-FU (IC50 Value µM)
MCF-70.09 ± 0.008517.02
A5490.03 ± 0.005611.73

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens:

  • Microbial Strains Tested : Studies have shown effectiveness against E. coli, S. aureus, K. pneumoniae, among others, with minimum inhibitory concentrations (MICs) indicating significant antibacterial activity .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties, making it a candidate for further research in inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Efficacy : A recent study demonstrated that derivatives of pyrimidine compounds, including this compound, exhibited significant growth inhibition in human cancer cell lines when compared to traditional agents .
  • Mechanistic Insights : Research published in medicinal chemistry journals has elucidated the interaction pathways of this compound with cellular targets, highlighting its role as a potential lead compound in drug development .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
4-AminoquinolineAmino group and quinoline structureAntimalarial activity
5-FluorouracilPyrimidine analogAnticancer agent
MethylphenidatePiperidine ringCNS stimulant

This compound shows unique properties compared to these analogs due to its specific arrangement of functional groups, which enhances its reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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3-(Dimethylamino)-1-(pyrimidin-5-yl)prop-2-en-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.